molecular formula C12H20ClNO2 B13816810 (3-Amino-adamantan-1-yl)acetic acid

(3-Amino-adamantan-1-yl)acetic acid

Cat. No.: B13816810
M. Wt: 245.74 g/mol
InChI Key: DXXZWAMIRWFYBO-JLTVSUSRSA-N
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Description

(3-Amino-adamantan-1-yl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-adamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-adamantan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: N-aryl derivatives of adamantane-containing amines.

Mechanism of Action

The mechanism of action of (3-Amino-adamantan-1-yl)acetic acid is not fully elucidated. its structural similarity to other adamantane derivatives suggests it may interact with biological membranes and proteins, enhancing lipophilicity and bioavailability . The compound’s amino group can form hydrogen bonds, influencing its interaction with molecular targets.

Comparison with Similar Compounds

    Amantadine: Known for its antiviral and neuroprotective properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

Properties

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H/t8-,9+,11?,12?;

InChI Key

DXXZWAMIRWFYBO-JLTVSUSRSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O.Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl

Origin of Product

United States

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